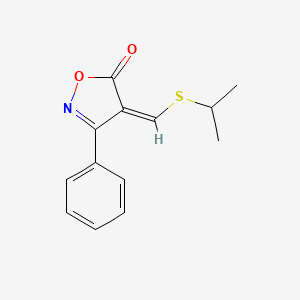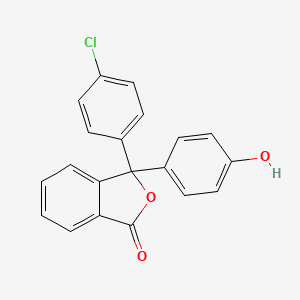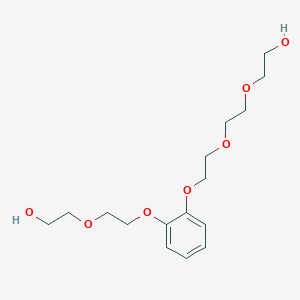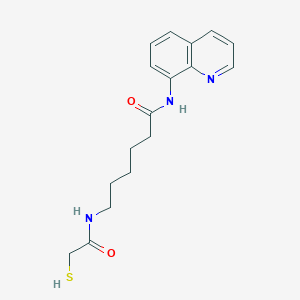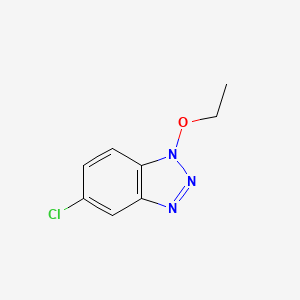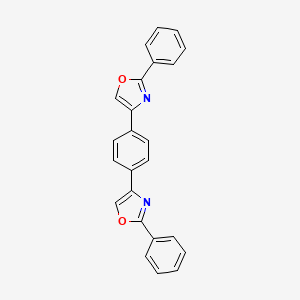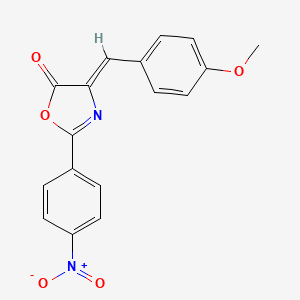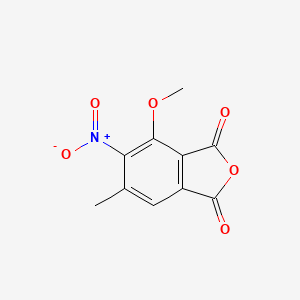![molecular formula C15H18N2O B12893743 4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline CAS No. 89249-99-0](/img/structure/B12893743.png)
4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is a complex organic compound featuring a pyrrolidine ring attached to a furan ring, which is further connected to an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline typically involves multiple steps. One common method starts with the preparation of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde. This intermediate is then subjected to a reductive amination reaction with aniline under catalytic hydrogenation conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is not fully understood. it is believed to interact with various molecular targets through its functional groups. The pyrrolidine ring may engage in hydrogen bonding and hydrophobic interactions, while the furan and aniline rings can participate in π-π stacking interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyrrolidin-1-ylmethyl)furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of an aniline group.
4-(2-(Pyrrolidin-1-ylmethyl)furan-3-yl)aniline: Similar structure but with different substitution positions on the furan ring.
Uniqueness
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
89249-99-0 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
4-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]aniline |
InChI |
InChI=1S/C15H18N2O/c16-13-5-3-12(4-6-13)15-8-7-14(18-15)11-17-9-1-2-10-17/h3-8H,1-2,9-11,16H2 |
InChI-Schlüssel |
ANYSLIZKFAVULU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC=C(O2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
